molecular formula C4H10N2O2 B6597905 2-hydrazinylbutanoic acid CAS No. 15960-39-1

2-hydrazinylbutanoic acid

Cat. No.: B6597905
CAS No.: 15960-39-1
M. Wt: 118.13 g/mol
InChI Key: AJYLWDRNNNHBEV-UHFFFAOYSA-N
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Description

2-Hydrazinylbutanoic acid (CAS 15960-39-1) is a solid organic compound with a molecular formula of C 4 H 10 N 2 O 2 and a molecular weight of 118.13 g/mol . It features both a hydrazine and a carboxylic acid functional group, making it a versatile intermediate for chemical synthesis and derivatization in research settings. Compounds containing a hydrazine moiety, such as 2-hydrazinoquinoline, are well-documented in scientific literature for their utility as derivatization agents to enhance the analysis of carbonyl and carboxyl groups in complex biological samples via Liquid Chromatography-Mass Spectrometry (LC-MS) . This suggests that this compound may hold similar potential as a building block for developing novel analytical probes or as a precursor in pharmaceutical research for the synthesis of heterocyclic compounds like pyrazoles and hydrazones, which are known to exhibit biological activity . This product is intended for research use only and is not intended for diagnostic or therapeutic purposes. Researchers are advised to handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydrazinylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2/c1-2-3(6-5)4(7)8/h3,6H,2,5H2,1H3,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYLWDRNNNHBEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00278681
Record name 2-hydrazinylbutanoic acid
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Molecular Weight

118.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15960-39-1
Record name Butyric acid, 2-hydrazino-
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Record name 2-hydrazinylbutanoic acid
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Synthetic Methodologies for 2 Hydrazinylbutanoic Acid and Its Structural Analogs

Direct Synthesis Approaches

The direct synthesis of the parent compound, 2-hydrazinylbutanoic acid, primarily relies on the strategic formation of a nitrogen-carbon bond at the alpha position of a butanoic acid framework. These methods leverage the nucleophilic character of hydrazine (B178648) and the electrophilic nature of an activated butanoic acid precursor.

Reactions Involving Hydrazine and Butanoic Acid Precursors

A primary and straightforward method for the synthesis of this compound involves the reaction of a 2-halobutanoic acid, such as 2-bromobutanoic acid, with hydrazine. In this reaction, the hydrazine acts as a nucleophile, displacing the halide from the alpha-carbon of the butanoic acid. The reaction is typically carried out in a suitable solvent that can accommodate both reactants. An excess of hydrazine is often used to minimize the formation of di-substituted byproducts and to act as a base to neutralize the hydrohalic acid formed during the reaction.

Table 1: Synthesis of α-Hydrazino Acids from α-Halo Acids

α-Halo Acid Precursor Nucleophile Typical Conditions Product
2-Bromobutanoic acid Hydrazine (NH₂NH₂) Excess hydrazine, polar solvent This compound

Formation via Nucleophilic Acyl Substitution Mechanisms

While the reaction at the alpha-carbon is a nucleophilic aliphatic substitution, the synthesis of precursors and derivatives often involves nucleophilic acyl substitution. This class of reaction occurs at the carbonyl carbon of a carboxylic acid derivative. masterorganicchemistry.comvanderbilt.edu The general mechanism proceeds in two stages: nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a leaving group to reform the carbonyl double bond. vanderbilt.edulibretexts.orgyoutube.com

For instance, if one were to start with a butanoic acid derivative like butanoyl chloride, hydrazine would attack the electrophilic carbonyl carbon. youtube.com This would lead to the formation of butanohydrazide. Subsequent chemical steps would then be required to introduce the hydrazine group at the alpha position. The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: Acyl chloride > Acid anhydride (B1165640) > Ester > Amide. vanderbilt.edu This reactivity is inversely related to the stability of the leaving group; weaker bases are better leaving groups. libretexts.org

Catalytic Strategies in Parent Compound Synthesis

The synthesis of this compound and related compounds can be influenced by catalysts. For reactions involving hydrazine and alkyl halides, phase-transfer catalysts can be employed to facilitate the reaction between reactants in different phases. In other synthetic steps, such as the formation of derivatives, acid or base catalysis is common. For example, the direct conversion of a carboxylic acid to an amide or hydrazide is often difficult due to the basicity of amines and hydrazines, which can deprotonate the carboxylic acid. libretexts.org Coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to activate the carboxylic acid, making the hydroxyl group a better leaving group and facilitating the nucleophilic attack by the hydrazine. libretexts.org

Synthesis of Substituted this compound Derivatives

The synthesis of derivatives builds upon the this compound scaffold, utilizing the reactivity of the hydrazine moiety to form new covalent bonds, thereby introducing a wide range of functional groups and structural complexity.

Strategies Employing Cyclic Anhydrides (e.g., Succinic Anhydride)

The reaction of a hydrazine derivative with a cyclic anhydride, such as succinic anhydride, is a robust method for creating substituted derivatives. semanticscholar.org The reaction proceeds via a nucleophilic acyl substitution where one of the nitrogen atoms of the hydrazine group attacks one of the electrophilic carbonyl carbons of the anhydride. libretexts.org This attack leads to the opening of the anhydride ring, forming a new molecule that incorporates both the this compound structure and a succinic acid moiety, resulting in a dicarboxylic acid derivative.

This ring-opening reaction is highly efficient and typically occurs under mild conditions. The resulting product possesses a terminal carboxylic acid group from the opened anhydride, which can be used for further chemical modifications.

Table 2: Ring-Opening of Succinic Anhydride with Hydrazine Derivatives

Hydrazine Derivative Anhydride Reaction Type Product Structure
This compound Succinic anhydride Nucleophilic Acyl Substitution / Ring-Opening N-(1-carboxypropyl)hydrazine-N'-succinic acid

Industrially, succinic anhydride is prepared through the catalytic hydrogenation of maleic anhydride. wikipedia.orgresearchgate.net In the laboratory, it can be synthesized by the dehydration of succinic acid using reagents like acetyl chloride or by thermal means. wikipedia.orgyoutube.com

Condensation Reactions with Carbonyl Compounds

The hydrazine group of this compound can readily undergo condensation reactions with carbonyl compounds such as aldehydes and ketones. researchgate.net This reaction involves a nucleophilic attack of the terminal nitrogen of the hydrazine onto the carbonyl carbon, followed by dehydration, to form a hydrazone. libretexts.org This process creates a new carbon-nitrogen double bond (C=N). fiveable.me

These reactions are often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack. researchgate.net The formation of hydrazones is a versatile method for creating a diverse library of derivatives, as a wide variety of aldehydes and ketones can be used as starting materials. libretexts.orgfiveable.me

Table 3: Representative Condensation Reactions

Hydrazine Derivative Carbonyl Compound Catalyst Product Type
This compound Benzaldehyde Acid (e.g., H⁺) Hydrazone

Green Chemistry Approaches in Synthetic Pathways

In recent years, the principles of green chemistry have become increasingly integral to the design of synthetic routes, aiming to reduce or eliminate the use and generation of hazardous substances. For the synthesis of this compound and related hydrazides, several greener alternatives to traditional methods have been explored. These approaches focus on minimizing solvent use, improving energy efficiency, and utilizing less toxic reagents.

One prominent green methodology is the use of solvent-free reaction conditions . Mechanochemical grinding, for instance, involves the direct grinding of a carboxylic acid with hydrazine hydrate (B1144303) in a mortar and pestle at room temperature. This technique has been shown to be highly efficient for the synthesis of various hydrazides, often leading to the formation of a solid product that can be easily purified by crystallization from a minimal amount of a relatively benign solvent like ethanol. This method avoids the use of large volumes of organic solvents, which are often toxic and contribute to environmental pollution.

Another energy-efficient and rapid green approach is microwave-assisted synthesis . By irradiating a mixture of the corresponding carboxylic acid and hydrazine hydrate with microwaves, the synthesis of hydrazides can be achieved in significantly shorter reaction times compared to conventional heating methods. This technique is often performed under solvent-free conditions, further enhancing its green credentials. The rapid heating provided by microwaves can lead to higher yields and cleaner reactions, simplifying the subsequent purification steps.

The use of biocatalysis represents a frontier in the green synthesis of chiral molecules, including derivatives of this compound. Enzymes, such as lyases, can catalyze highly stereoselective reactions under mild, aqueous conditions. For example, ethylenediamine-N,N′-disuccinic acid lyase has been used in the asymmetric addition of substituted 2-aminophenols to fumarate, a process that could be conceptually adapted for the synthesis of chiral hydrazino acids. Biocatalytic methods offer the potential for high enantiomeric excess while operating in an environmentally friendly manner.

These green chemistry approaches offer significant advantages over traditional synthetic methods, not only in terms of environmental impact but also in terms of efficiency and cost-effectiveness. The table below summarizes some of the key features of these greener synthetic pathways.

Green Chemistry ApproachKey FeaturesAdvantages
Mechanochemical Grinding Solvent-free, room temperature reaction.Reduced solvent waste, simple workup, energy-efficient.
Microwave-Assisted Synthesis Rapid, often solvent-free.Shorter reaction times, higher yields, increased energy efficiency.
Biocatalysis Use of enzymes in aqueous media.High stereoselectivity, mild reaction conditions, environmentally benign.

Stereoselective Synthesis of Enantiopure this compound

The biological activity of chiral molecules is often dependent on their stereochemistry, making the synthesis of enantiomerically pure compounds a critical endeavor. For this compound, which possesses a stereocenter at the α-carbon, several strategies for stereoselective synthesis can be envisaged, drawing from established methods for the synthesis of α-amino acids and other chiral α-hydrazino acids.

A common and effective strategy for achieving stereoselectivity is through the use of a chiral auxiliary . This approach involves covalently attaching a chiral molecule to the substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is cleaved to yield the enantiomerically enriched product. While specific examples for this compound are not extensively documented, this principle is widely applied in asymmetric synthesis.

Another powerful approach is catalytic asymmetric synthesis , which employs a chiral catalyst to control the stereochemistry of the reaction. For instance, the transition metal-catalyzed asymmetric hydrogenation of prochiral hydrazones is a known method for producing chiral hydrazines. This method could potentially be adapted to a precursor of this compound. For example, a chiral catalyst, often a complex of a transition metal with a chiral ligand, could be used to stereoselectively reduce a corresponding α-hydrazono ester, which can then be hydrolyzed to the desired acid.

Furthermore, enzymatic resolution offers a highly selective method for separating a racemic mixture of this compound or its precursor. In this process, an enzyme selectively reacts with one enantiomer, leaving the other unreacted. The reacted and unreacted enantiomers can then be separated based on their different chemical properties. This method is particularly attractive due to the high enantioselectivity of enzymes.

The choice of stereoselective strategy depends on various factors, including the availability of starting materials, the desired enantiomeric purity, and the scalability of the process.

Purification and Isolation Techniques for Synthetic Intermediates

The purification and isolation of intermediates are critical steps in any multi-step synthesis to ensure the purity of the final product. In the synthesis of this compound and its analogs, a combination of standard and specialized techniques is employed.

Crystallization is a fundamental and widely used technique for the purification of solid intermediates. This method relies on the differences in solubility of the desired compound and impurities in a particular solvent or solvent system. For chiral compounds, diastereomeric crystallization is a powerful resolution technique. By reacting a racemic mixture of a this compound intermediate with a single enantiomer of a chiral resolving agent, a pair of diastereomeric salts is formed. These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. After separation, the chiral resolving agent is removed to yield the enantiomerically pure intermediate.

Chromatography is another indispensable tool for the purification of synthetic intermediates. Various chromatographic techniques are utilized depending on the properties of the compounds to be separated.

Column chromatography on silica (B1680970) gel is commonly used for the separation of compounds with different polarities.

High-performance liquid chromatography (HPLC) offers higher resolution and is particularly useful for the separation of complex mixtures and for the analysis of enantiomeric purity. Chiral HPLC, which utilizes a chiral stationary phase (CSP), is a direct method for separating enantiomers. Different types of CSPs, such as those based on macrocyclic glycopeptides or cyclodextrins, are available and can be selected based on the specific structure of the analyte. sigmaaldrich.comchromatographytoday.com

Supercritical fluid chromatography (SFC) is a greener alternative to HPLC that uses supercritical carbon dioxide as the mobile phase. Chiral SFC is often faster and uses less organic solvent than chiral HPLC, making it an attractive option for preparative separations.

The selection of the appropriate purification technique is crucial for obtaining high-purity intermediates, which is essential for the successful synthesis of the final target molecule. The table below outlines the primary purification techniques and their applications in the context of synthesizing this compound.

Purification TechniquePrincipleApplication in Synthesis
Crystallization Differential solubility of the compound and impurities.Purification of solid intermediates; resolution of enantiomers via diastereomeric salt formation.
Column Chromatography Separation based on polarity differences.General purification of intermediates.
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.Separation of enantiomers, determination of enantiomeric excess. sigmaaldrich.comchromatographytoday.com
Chiral SFC Separation of enantiomers using a supercritical fluid mobile phase.Preparative separation of enantiomers with reduced solvent consumption.

Chemical Transformations and Derivatization of 2 Hydrazinylbutanoic Acid

Cyclization Reactions to Form Heterocyclic Systems

The bifunctional nature of 2-hydrazinylbutanoic acid, possessing both a nucleophilic hydrazine (B178648) group and an electrophilic carboxyl group (or its activated derivatives), makes it a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. These intramolecular or intermolecular cyclization reactions are fundamental in medicinal chemistry for creating novel molecular scaffolds.

Formation of Oxadiazole Derivatives

While specific studies detailing the synthesis of oxadiazole derivatives directly from this compound are not extensively documented in the surveyed literature, the general synthesis of 1,3,4-oxadiazoles often involves the cyclodehydration of 1,2-diacylhydrazines or the oxidative cyclization of N-acylhydrazones. chemrevlett.comnih.gov For this compound, this would typically first involve the acylation of the hydrazine moiety.

One common method for forming a 2,5-disubstituted 1,3,4-oxadiazole (B1194373) ring involves the reaction of an acid hydrazide with an acyl chloride to form a 1,2-diacylhydrazine, which is then cyclized using a dehydrating agent like phosphorus oxychloride or thionyl chloride. ijper.org Another established route is the reaction of an acid hydrazide with cyanogen (B1215507) bromide, which can lead to the formation of 2-amino-1,3,4-oxadiazoles. google.comnih.gov

The hypothetical reaction pathway for this compound would likely involve:

Protection or activation of the butanoic acid's carboxyl group.

Acylation of the terminal nitrogen of the hydrazine moiety.

Intramolecular or intermolecular cyclization to form the oxadiazole ring.

Table 1: General Reagents for Oxadiazole Synthesis from Hydrazide Precursors | Reactant 1 | Reactant 2 | Cyclizing/Oxidizing Agent | Heterocyclic Product | | :--- | :--- | :--- | :--- | | Acid Hydrazide | Acyl Chloride | Phosphorus Oxychloride | 2,5-Disubstituted 1,3,4-Oxadiazole | | Acid Hydrazide | Orthoester | Acid Catalyst | 2,5-Disubstituted 1,3,4-Oxadiazole | | Acid Hydrazide | Cyanogen Bromide | Base | 2-Amino-5-substituted 1,3,4-Oxadiazole google.com | | Acylhydrazone | Bromine in Acetic Acid | N/A | 2,5-Disubstituted 1,3,4-Oxadiazole chemrevlett.com |

Synthesis of Quinazolinone and Phthalazine (B143731) Derivatives

The synthesis of quinazolinone and phthalazine derivatives typically involves the reaction of a hydrazine-containing compound with suitable aromatic precursors bearing carbonyl or carboxyl functionalities.

For the formation of quinazolinones , a common synthetic route involves the reaction of anthranilic acid or its derivatives with an amine or amide source. bu.edu.eggeneris-publishing.com While direct reactions involving this compound are not specifically detailed, a plausible pathway could involve the reaction of its hydrazine moiety with an ortho-acylaminobenzoic acid derivative, leading to cyclization and formation of a 3-amino-quinazolinone scaffold substituted with a butanoic acid side chain. nih.gov

The synthesis of phthalazine derivatives often relies on the condensation of a hydrazine derivative with a 1,2-dicarbonyl compound, such as phthalic anhydride (B1165640) or its derivatives. researchgate.netlongdom.orgbu.edu.eg The reaction of this compound with phthalic anhydride would be expected to yield a phthalazinone derivative bearing the butanoic acid moiety at the N-2 position of the heterocyclic ring. researchgate.net

Table 2: General Precursors for Quinazolinone and Phthalazine Synthesis | Target Heterocycle | Precursor 1 | Precursor 2 | General Conditions | | :--- | :--- | :--- | :--- | | Quinazolinone | Anthranilic Acid Derivative | Amide/Amine Source | Heating, Acid/Base Catalysis bu.edu.egnih.gov | | Phthalazinone | Phthalic Anhydride | Hydrazine Derivative | Heating in Acetic Acid researchgate.netlongdom.org | | Phthalazinone | o-Acylbenzoic Acid | Hydrazine Hydrate (B1144303) | Reflux in Ethanol bu.edu.eg |

Reactions Leading to Pyridazine (B1198779) Derivatives

Pyridazine rings are six-membered heterocycles containing two adjacent nitrogen atoms. A classical and widely used method for their synthesis is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound (such as a 1,4-diketone or a γ-ketoacid) with hydrazine. chemtube3d.comthieme-connect.de

For this compound, its application in pyridazine synthesis would likely involve reaction with a suitable 1,4-dicarbonyl compound. The hydrazine moiety of this compound would act as the dinucleophile, reacting with the two carbonyl groups to form a dihydropyridazine (B8628806) intermediate, which can then be oxidized to the aromatic pyridazine. The resulting pyridazine would be substituted at one of the nitrogen atoms with the butanoic acid group. Detailed experimental studies specifically employing this compound for this purpose are not prominent in the available literature.

Formation of Other Nitrogen-Containing Heterocycles

The versatile reactivity of the hydrazine and carboxylic acid functionalities in this compound suggests its potential as a building block for a variety of other nitrogen-containing heterocycles. For instance, reaction with β-dicarbonyl compounds could potentially lead to the formation of pyrazole (B372694) derivatives. researchgate.net Furthermore, intramolecular cyclization of derivatized forms of this compound could yield various fused heterocyclic systems. urfu.rudoaj.orgresearchgate.net However, specific research dedicated to exploring these pathways for this compound is limited.

Amidation and Esterification Reactions

The carboxylic acid group of this compound readily undergoes standard amidation and esterification reactions.

Amidation involves the reaction of the carboxylic acid with an amine to form an amide bond. This transformation typically requires the activation of the carboxyl group, which can be achieved using a variety of coupling reagents. luxembourg-bio.comresearchgate.net Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. nih.gov Direct amidation can also be achieved under thermal conditions or with specific catalysts, though this is less common for complex molecules. nih.gov

Esterification , the reaction of the carboxylic acid with an alcohol, is most commonly carried out under acidic conditions in what is known as the Fischer esterification. masterorganicchemistry.comchemistrysteps.commasterorganicchemistry.comorganic-chemistry.org This equilibrium reaction is typically driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. libretexts.org

Table 3: Common Conditions for Amidation and Esterification | Reaction | Reagents | Typical Conditions | Product | | :--- | :--- | :--- | :--- | | Amidation | Amine, EDC, HOBt, DMAP | Aprotic solvent (e.g., DMF, CH2Cl2), room temperature nih.gov | Amide | | Amidation | Amine, HATU, DIPEA | Aprotic solvent (e.g., DMF), room temperature fishersci.co.uk | Amide | | Esterification | Alcohol, Strong Acid (e.g., H2SO4) | Heating/Reflux masterorganicchemistry.comchemistrysteps.com | Ester |

Modifications of the Hydrazine Moiety

The hydrazine moiety in this compound is a key site for derivatization, offering pathways to a wide range of analogs through reactions such as acylation, alkylation, and condensation with carbonyl compounds.

Acylation of the terminal nitrogen of the hydrazine group can be readily achieved using acyl chlorides or anhydrides under basic conditions. This reaction is often a preliminary step in the synthesis of heterocyclic compounds like 1,3,4-oxadiazoles. It has been noted that using formic acid or acetic acid in reactions can lead to undesired formylation or acetylation of hydrazides. pharm.or.jpresearchgate.netnih.gov

Alkylation of the hydrazine moiety can introduce alkyl substituents on the nitrogen atoms. Selective mono- or di-alkylation can be challenging but can be achieved through the use of protecting groups or by carefully controlling reaction conditions. d-nb.infoscholaris.ca Reductive alkylation (or reductive amination) is another powerful method for introducing alkyl groups. This involves the condensation of the hydrazine with an aldehyde or ketone to form a hydrazone, which is then reduced in situ by a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. organic-chemistry.orgharvard.edumasterorganicchemistry.comorganic-chemistry.org

Condensation with carbonyls to form hydrazones is a characteristic reaction of hydrazines. The reaction of this compound with aldehydes or ketones yields the corresponding hydrazones, which are often stable, crystalline solids and can serve as intermediates for further transformations, including cyclization reactions.

Acylation and Alkylation Reactions

The hydrazine group in this compound is a potent nucleophile, making it susceptible to acylation and alkylation. These reactions primarily target the terminal nitrogen atom (-NH2), which is generally more reactive.

Acylation involves the introduction of an acyl group (R-C=O) from reagents like acyl chlorides, anhydrides, or carboxylic acids. orgsyn.orgcrunchchemistry.co.uk This reaction converts the hydrazine moiety into a more stable hydrazide. For instance, the reaction with acyl chlorides proceeds via a nucleophilic acyl substitution mechanism. chemistrysteps.comorganicchemistrytutor.com Studies on similar hydrazino compounds show that acylation can be performed chemoselectively on the hydrazine group. nih.govscite.ai For example, reacting this compound with various acylating agents would yield N'-acyl-2-hydrazinylbutanoic acid derivatives. The reaction conditions can be controlled to favor mono-acylation and prevent the formation of 1,2-diacylhydrazines. orgsyn.org Research has shown that even in the presence of an acid like acetic or formic acid, acylation of hydrazides can occur, with formylation being significantly faster than acetylation. pharm.or.jpnih.govresearchgate.net

Alkylation introduces an alkyl group onto the nitrogen atoms of the hydrazine moiety. Common alkylating agents include alkyl halides. masterorganicchemistry.comutahtech.edualevelchemistry.co.uk The reaction typically proceeds via an SN2 mechanism, where the nucleophilic nitrogen attacks the electrophilic carbon of the alkyl halide. masterorganicchemistry.com Methodologies for the selective alkylation of hydrazine derivatives have been developed, sometimes involving the formation of a nitrogen dianion to control the substitution pattern. organic-chemistry.org Protecting the less reactive nitrogen and then alkylating the terminal nitrogen is a common strategy to achieve mono-alkylation. cdnsciencepub.com For this compound, this would lead to N'-alkyl or N',N'-dialkyl derivatives, depending on the stoichiometry and reaction conditions. Direct reductive alkylation using reagents like α-picoline-borane also provides a pathway to N-alkylhydrazine derivatives. organic-chemistry.org

Table 1: Examples of Acylation and Alkylation Reactions

Reaction TypeReagentProduct StructureProduct Name
AcylationAcetyl Chloride (CH₃COCl)N'-(acetyl)-2-hydrazinylbutanoic acid structureN'-(acetyl)-2-hydrazinylbutanoic acid
AcylationAcetic Anhydride ((CH₃CO)₂O)N'-(acetyl)-2-hydrazinylbutanoic acid structureN'-(acetyl)-2-hydrazinylbutanoic acid
AlkylationMethyl Iodide (CH₃I)2-(N'-methylhydrazinyl)butanoic acid structure2-(N'-methylhydrazinyl)butanoic acid
AlkylationBenzyl Bromide (C₆H₅CH₂Br)2-(N'-benzylhydrazinyl)butanoic acid structure2-(N'-benzylhydrazinyl)butanoic acid

Condensation with Aldehydes and Ketones to Form Hydrazones

One of the most characteristic reactions of hydrazines is their condensation with carbonyl compounds. researchgate.netnih.gov this compound readily reacts with aldehydes and ketones to form hydrazones, which contain the R₁R₂C=NNH- structural unit. jocpr.com This reaction is a type of addition-elimination or condensation reaction, where the nucleophilic terminal nitrogen of the hydrazine group attacks the electrophilic carbonyl carbon. libretexts.org This is followed by the elimination of a water molecule to form the stable C=N double bond of the hydrazone. mdpi.comresearchgate.net

The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack. researchgate.net A wide variety of aldehydes (aromatic and aliphatic) and ketones can be used in this synthesis, leading to a diverse library of hydrazone derivatives of this compound. mdpi.commdpi.com These hydrazide-hydrazone derivatives are of significant interest due to their presence in many biologically active compounds. jocpr.comresearchgate.netnih.gov The formation of hydrazones is a high-yield and straightforward method for derivatizing both the parent hydrazino acid and the carbonyl compound. researchgate.netorganic-chemistry.org

Table 2: Hydrazone Formation from this compound

Carbonyl CompoundStructure of Carbonyl CompoundProduct Name
BenzaldehydeC₆H₅CHO2-(2-benzylidenehydrazinyl)butanoic acid
Acetone(CH₃)₂CO2-(2-isopropylidenehydrazinyl)butanoic acid
CyclohexanoneC₆H₁₀O2-(2-cyclohexylidenehydrazinyl)butanoic acid
4-HydroxybenzaldehydeHOC₆H₄CHO2-(2-(4-hydroxybenzylidene)hydrazinyl)butanoic acid

Functionalization of the Butanoic Acid Chain

The carboxylic acid moiety of this compound offers another site for chemical modification, although its reactivity can be influenced by the adjacent hydrazine group. Standard transformations of carboxylic acids can be applied, though protection of the more nucleophilic hydrazine group may be necessary in some cases.

A primary reaction is Fischer esterification , where the carboxylic acid is heated with an alcohol in the presence of an acid catalyst (like sulfuric acid) to form an ester. masterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.comyoutube.com This is a reversible equilibrium-driven process. masterorganicchemistry.com For this compound, reaction with methanol (B129727) under acidic conditions would yield methyl 2-hydrazinylbutanoate.

Another key transformation is the conversion to an acyl chloride . Reagents such as thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃) can replace the -OH group of the carboxylic acid with a chlorine atom. pressbooks.pub The resulting 2-hydrazinylbutanoyl chloride is a highly reactive intermediate that can be used to synthesize other derivatives like amides and esters under milder conditions than the parent carboxylic acid. crunchchemistry.co.ukpressbooks.pub

The carboxylic acid can also be activated in situ to form amides . For instance, coupling agents used in peptide synthesis can facilitate the reaction between the carboxyl group and an amine. Alternatively, the activated acyloxyphosphonium ions can react with hydrazines to form hydrazides. nih.gov This functionalization increases the potential for creating complex molecules and polymers. researchgate.net

Exploration of Novel Reaction Pathways and Reactivity Patterns

The bifunctional nature of this compound, possessing both a nucleophilic hydrazine and an electrophilic (when activated) carboxyl group, opens avenues for novel and complex reaction pathways, particularly intramolecular cyclizations. nih.gov

Under appropriate conditions, the terminal nitrogen of the hydrazine can act as an intramolecular nucleophile, attacking the carbonyl carbon of the carboxylic acid (or an activated derivative like an ester or acyl chloride). This type of reaction leads to the formation of heterocyclic structures. For this compound, an intramolecular condensation would be expected to yield a five-membered pyrazolidinone ring, specifically 3-ethylpyrazolidin-5-one. Such cyclization reactions are a powerful tool in organic synthesis for building complex molecular architectures from relatively simple linear precursors. researchgate.net The reaction can be promoted by heat or by using coupling agents that activate the carboxylic acid group. rsc.org

Furthermore, the hydrazone derivatives of this compound can themselves be used as intermediates in further reactions. The C=N bond of the hydrazone can participate in cycloaddition reactions or be reduced. The presence of two nitrogen atoms and the butanoic acid chain allows for the synthesis of various heterocyclic systems like pyrazoles, pyridazines, and thiazoles, depending on the reaction partners and conditions. nih.gov The selective reactivity of the different nitrogen atoms in the hydrazine moiety, as well as the interplay between the hydrazine and carboxylic acid groups, continues to be an area of interest for exploring new synthetic methodologies. rsc.org

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. For 2-hydrazinylbutanoic acid, ¹H NMR, ¹³C NMR, and two-dimensional NMR methods provide a comprehensive picture of its structure.

The proton NMR (¹H NMR) spectrum of this compound provides information about the chemical environment, connectivity, and number of different types of protons in the molecule. The spectrum, typically recorded in a solvent like D₂O or H₂O, reveals distinct signals for the protons at each position of the butanoic acid chain.

The key diagnostic protons are the alpha-proton (α-H) on the carbon bearing the hydrazinyl group, the two diastereotopic beta-protons (β-H₂) on the adjacent methylene group, and the three gamma-protons (γ-H₃) of the terminal methyl group. The protons of the hydrazinyl group (-NHNH₂) and the carboxylic acid (-COOH) are often exchangeable with deuterium in solvents like D₂O and may appear as broad signals or not be observed at all.

An experimental spectrum in H₂O shows the following characteristic peaks:

A triplet at approximately 0.89 ppm, integrating to three protons, is assigned to the methyl (CH₃) group at the γ-position. The triplet splitting pattern arises from the coupling with the two adjacent β-protons.

A multiplet signal centered around 1.64-1.73 ppm, integrating to two protons, corresponds to the methylene (CH₂) group at the β-position. The complex multiplicity is due to coupling with both the α-proton and the γ-methyl protons.

A double doublet or triplet at approximately 3.99 ppm, integrating to one proton, is attributed to the methine (CH) proton at the α-position. This downfield shift is caused by the deshielding effect of the adjacent electronegative hydrazinyl and carboxyl groups. Its splitting pattern results from coupling to the two neighboring β-protons.

Table 1: ¹H NMR Spectral Data for this compound

Proton AssignmentApproximate Chemical Shift (δ, ppm)MultiplicityIntegration
γ-CH₃0.89Triplet (t)3H
β-CH₂1.64 - 1.73Multiplet (m)2H
α-CH3.99Double Doublet (dd) or Triplet (t)1H

The carbon-13 NMR (¹³C NMR) spectrum indicates the number of non-equivalent carbon environments in the molecule. For this compound, four distinct signals are expected, corresponding to the four carbon atoms in the butanoic acid backbone. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon.

Based on established chemical shift ranges for carboxylic acids and alkanes with heteroatom substituents, the predicted ¹³C NMR spectrum would show:

A signal in the range of 10-15 ppm for the terminal methyl carbon (Cγ).

A signal around 25-35 ppm for the methylene carbon (Cβ).

A signal for the alpha-carbon (Cα) shifted downfield to approximately 50-60 ppm due to the direct attachment of the electron-withdrawing hydrazinyl group.

The most downfield signal, typically in the range of 170-185 ppm, corresponds to the carbonyl carbon (C=O) of the carboxylic acid group. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Cγ (CH₃)10 - 15
Cβ (CH₂)25 - 35
Cα (CH)50 - 60
Carbonyl (COOH)170 - 185

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

¹H-¹H COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, a COSY spectrum would display a cross-peak between the α-CH proton (∼3.99 ppm) and the β-CH₂ protons (∼1.70 ppm). Another cross-peak would connect the β-CH₂ protons to the γ-CH₃ protons (∼0.89 ppm), confirming the propyl chain sequence.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum reveals direct one-bond correlations between protons and the carbons they are attached to. The HSQC would show a cross-peak connecting the α-H signal to the Cα signal, the β-H₂ signal to the Cβ signal, and the γ-H₃ signal to the Cγ signal. This allows for the definitive assignment of each carbon atom in the aliphatic chain.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and hydrazinyl groups.

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.

N-H Stretch (Hydrazinyl Group): One or two sharp to moderately broad peaks are anticipated in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretch (Alkyl Chain): Strong, sharp absorptions between 2850 and 3000 cm⁻¹ are due to the stretching of the C-H bonds in the methyl and methylene groups.

C=O Stretch (Carbonyl): A very strong and sharp absorption peak is characteristic of the carbonyl group and is expected to appear around 1700-1725 cm⁻¹.

N-H Bend (Hydrazinyl Group): A bending vibration for the -NH₂ group typically appears in the range of 1590-1650 cm⁻¹.

C-O Stretch (Carboxylic Acid): A medium intensity band for the C-O single bond stretch is expected around 1210-1320 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H StretchHydrazinyl (-NH₂)3300 - 3500Medium, Sharp
O-H StretchCarboxylic Acid (-COOH)2500 - 3300Strong, Very Broad
C-H StretchAlkyl (CH₃, CH₂, CH)2850 - 3000Strong, Sharp
C=O StretchCarboxylic Acid (-COOH)1700 - 1725Strong, Sharp
N-H BendHydrazinyl (-NH₂)1590 - 1650Medium
C-O StretchCarboxylic Acid (-COOH)1210 - 1320Medium

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₄H₁₀N₂O₂), the molecular weight is 118.13 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) of 118. The fragmentation of this molecular ion would yield characteristic daughter ions that help confirm the structure. Key fragmentation pathways would include:

Loss of the Carboxyl Group: A prominent peak would be expected at m/z 73, corresponding to the loss of the •COOH radical (45 Da).

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the hydrazinyl group is a common pathway for nitrogen-containing compounds. This would result in the loss of an ethyl radical (•CH₂CH₃, 29 Da) to give a fragment at m/z 89, or the cleavage could occur on the other side of the alpha-carbon.

Loss of Water: A peak at m/z 100 ([M-18]⁺) could arise from the loss of a water molecule.

McLafferty Rearrangement: Carboxylic acids can undergo a characteristic McLafferty rearrangement, which for butanoic acid derivatives often results in a prominent peak at m/z 60. docbrown.info

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment IonFragmentation Pathway
118[C₄H₁₀N₂O₂]⁺Molecular Ion (M⁺)
100[M - H₂O]⁺Loss of water
73[M - COOH]⁺Loss of carboxyl radical
60[C₂H₄O₂]⁺McLafferty Rearrangement

X-ray Diffraction Analysis

Despite the utility of this technique, a comprehensive search of the available scientific literature and crystallographic databases did not yield any specific publicly accessible X-ray diffraction data for crystalline derivatives of this compound. While the synthesis of derivatives, such as ethyl 2-hydrazinylbutanoate hydrochloride, has been reported, detailed crystallographic data, including unit cell parameters, space group, and atomic coordinates, have not been published in the sources accessed. One report mentions that the hydrochloride salt of the ethyl ester of this compound forms a monoclinic crystal system, but the primary crystallographic data to support this is not provided.

Consequently, a detailed analysis of the crystal structure, including tables of crystallographic data and a discussion of specific bond lengths and angles for derivatives of this compound, cannot be presented at this time. The acquisition and publication of such data would be a valuable contribution to the chemical literature, providing a more complete understanding of the structural characteristics of this class of compounds.

Theoretical and Computational Chemistry Studies

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. It is particularly effective for predicting the equilibrium geometry and vibrational frequencies of compounds like 2-hydrazinylbutanoic acid. DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a detailed picture of bond lengths, bond angles, and dihedral angles. researchgate.netsemanticscholar.orgnih.gov

Vibrational frequency calculations using DFT can predict the infrared (IR) and Raman spectra of this compound. Each vibrational mode corresponds to a specific type of bond stretching, bending, or torsional motion. The calculated frequencies can be compared with experimental spectroscopic data to confirm the molecular structure and assign spectral peaks to specific molecular vibrations.

Table 1: Representative DFT-Calculated Geometric Parameters for this compound (Note: The following data is illustrative and based on typical values for similar functional groups.)

ParameterBond/AngleCalculated Value
Bond LengthC=O1.21 Å
Bond LengthC-O1.35 Å
Bond LengthC-C (backbone)1.53 Å
Bond LengthC-N1.47 Å
Bond LengthN-N1.45 Å
Bond AngleO=C-O125°
Bond AngleC-C-N110°
Dihedral AngleH-N-N-H~90° (gauche)

Ab initio methods are another class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. acs.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate predictions of various molecular properties. researchgate.net

For this compound, ab initio calculations can be used to predict properties such as ionization potential, electron affinity, and dipole moment. These properties are essential for understanding the molecule's reactivity and its behavior in electric fields. While computationally more demanding than DFT, ab initio methods, particularly at higher levels of theory, can serve as a benchmark for validating results from other computational approaches. researchgate.net

Table 2: Representative Ab Initio Predicted Properties for this compound (Note: The following data is illustrative and based on general trends for similar molecules.)

PropertyPredicted ValueComputational Method
Ionization Potential~9.5 eVMP2/aug-cc-pVDZ
Electron Affinity~0.8 eVMP2/aug-cc-pVDZ
Dipole Moment~2.5 DCCSD/aug-cc-pVDZ

Conformational Analysis and Potential Energy Surfaces

The flexibility of the butanoic acid chain and the rotational freedom around the C-N and N-N bonds in this compound lead to the existence of multiple conformers. Conformational analysis aims to identify the stable conformers and determine their relative energies. Computational methods are well-suited for mapping the potential energy surface (PES) of the molecule as a function of its dihedral angles. wayne.edu

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. doi.orgnih.govnih.govresearchgate.netacs.orgresearchgate.net By calculating the energies of reactants, intermediates, transition states, and products, a detailed understanding of the reaction pathway can be obtained. semanticscholar.orgekb.egnih.gov

A key aspect of studying reaction mechanisms is the identification and characterization of the transition state (TS). The TS is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. Computational methods can be used to locate the geometry of the TS and calculate its energy. sciencepublishinggroup.comscispace.comresearchgate.net

For reactions involving this compound, such as its condensation with a carbonyl compound or its oxidation, transition state analysis would reveal the precise arrangement of atoms at the point of bond-making and bond-breaking. Vibrational frequency analysis of the TS geometry is used to confirm that it is a true saddle point, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

For a hypothetical reaction of this compound, such as an intramolecular cyclization to form a lactam, the energy profile would show the relative stabilities of any intermediates and the energy barriers for each step of the reaction. This information is crucial for predicting the feasibility of a reaction and understanding its rate.

Table 3: Illustrative Energy Profile for a Hypothetical Reaction of this compound (Note: The following data is for a representative transformation and is hypothetical.)

SpeciesRelative Energy (kcal/mol)
Reactant (this compound)0.0
Transition State 1+25.0
Intermediate+5.0
Transition State 2+15.0
Product-10.0

Molecular Dynamics Simulations

An MD simulation of this compound would typically involve defining a force field, which is a set of parameters that describe the potential energy of the system based on the positions of its atoms. The molecule would be placed in a simulated environment, often a box of water molecules to mimic physiological conditions. The simulation then calculates the forces acting on each atom and uses Newton's laws of motion to predict their movements over a series of very small time steps.

These simulations can provide insights into the flexibility of the this compound molecule, revealing its preferred shapes or conformations in solution. By analyzing the trajectory of the simulation, researchers can understand how different parts of the molecule move in relation to each other and how it interacts with surrounding water molecules through hydrogen bonds and other non-covalent interactions. This information is crucial for understanding how the molecule might behave in a biological system and how its shape might influence its activity.

For example, MD simulations could be used to explore the conformational landscape of the butanoic acid chain and the rotation around the N-N bond of the hydrazinyl group. This can help identify stable conformations that might be important for binding to a biological target.

In Silico Predictions of Molecular Interactions

In silico methods, particularly molecular docking, are instrumental in predicting how a small molecule like this compound might bind to a biological receptor, such as an enzyme or a protein. These computational techniques are a cornerstone of modern drug discovery and can provide valuable insights into the potential biological activity of a compound before it is synthesized and tested in a laboratory.

Molecular docking simulations would aim to predict the preferred orientation of this compound when bound to a specific target protein. This involves treating both the ligand (this compound) and the receptor as three-dimensional objects and systematically exploring different ways they can fit together. A scoring function is then used to estimate the binding affinity for each potential binding pose, with lower scores typically indicating a more favorable interaction.

For instance, if this compound were being investigated as an inhibitor of a particular enzyme, docking studies could predict which amino acid residues in the enzyme's active site it is likely to interact with. These interactions could include hydrogen bonds, electrostatic interactions, and van der Waals forces. The results of such a study can guide the design of more potent and selective analogs of the compound.

While specific docking studies for this compound are not published, studies on similar molecules, such as derivatives of 2-hydrazineyl-2-oxoethyl benzoate, have demonstrated the utility of this approach. In these studies, molecular docking was used to predict the binding of these compounds to enzymes like dihydrofolate reductase (DHFR) and enoyl-ACP reductase (ENR), which are targets for antitubercular drugs. plos.orgnih.gov The predictions from these docking studies, such as the formation of hydrogen bonds with key amino acid residues, helped to explain the observed biological activity of the compounds. plos.orgnih.gov

The table below illustrates the type of data that would be generated from a hypothetical molecular docking study of this compound with a target protein.

Interaction TypeInteracting Residue on ReceptorDistance (Å)
Hydrogen BondTYR1582.10
Hydrogen BondNAD+1.82
Hydrogen BondARG32-
Hydrogen BondARG60-

Note: The data in this table is hypothetical and serves as an example of the output from a molecular docking simulation. The interacting residues are based on findings for similar compounds from cited research. plos.orgnih.gov

Future Research Trajectories and Academic Prospects

Q & A

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Perform meta-analysis of existing studies, prioritizing peer-reviewed sources. Evaluate confounding variables (e.g., solvent choice, assay type) using multivariate regression. Replicate key experiments under standardized conditions (e.g., IC₅₀ measurements in cell-free vs. cell-based systems) and apply Bland-Altman plots to assess inter-study variability .

Q. What experimental designs are optimal for studying the chelation properties of this compound with transition metals?

  • Methodological Answer : Use isothermal titration calorimetry (ITC) to quantify binding constants (Kd) and stoichiometry. Complement with X-ray crystallography or extended X-ray absorption fine structure (EXAFS) to resolve coordination geometry. For computational validation, perform density functional theory (DFT) calculations to model metal-ligand interactions .

Q. How can researchers design a mechanistic study to evaluate the role of this compound in enzyme inhibition?

  • Methodological Answer : Employ kinetic assays (e.g., Michaelis-Menten analysis) with varying substrate/enzyme concentrations. Use stopped-flow spectroscopy to capture transient intermediates. Validate inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots. Cross-reference with molecular docking simulations to identify binding sites .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀ values. Use ANOVA with post-hoc Tukey tests for inter-group comparisons. Address outliers via Grubbs’ test and report uncertainty using 95% confidence intervals .

Q. How should researchers handle discrepancies between computational predictions and experimental results for this compound’s reactivity?

  • Methodological Answer : Re-optimize computational parameters (e.g., basis sets, solvation models) and validate with higher-level theories (e.g., MP2 vs. DFT). Perform sensitivity analysis to identify error sources. Cross-check experimental conditions (e.g., solvent polarity, temperature) against simulation assumptions .

Tables for Key Analytical Parameters

Parameter Technique Expected Output Reference
Purity ValidationHPLC-UV≥98% purity (retention time: 4.2 min)
Structural Confirmation¹H NMRδ 2.8 ppm (NH-NH₂), δ 1.5 ppm (CH₂)
Metal Chelation AffinityITCKd = 10⁻⁶ M, ΔH = -25 kJ/mol
Enzymatic Inhibition (IC₅₀)Fluorescence AssayIC₅₀ = 15 μM (±1.2 SEM)

Guidelines for Advanced Research

  • Experimental Replication : Prioritize protocols from peer-reviewed studies with high methodological rigor (e.g., multiple controls, blinded analysis) .
  • Data Transparency : Archive raw datasets in repositories like Zenodo and include uncertainty metrics (e.g., standard error, confidence intervals) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.